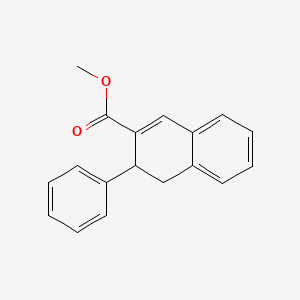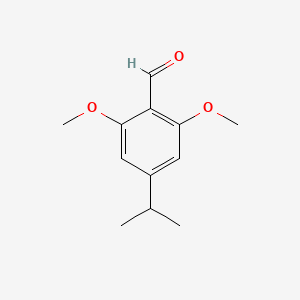
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one is an organic compound with a complex structure It features a cycloheptane ring substituted with hydroxy, methyl, and methylprop-2-en-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use isobutyronitrile as an initial raw material. The reaction conditions are carefully controlled to ensure high yield and purity of the target compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize byproducts. The process is designed to be safe and environmentally friendly, with minimal generation of wastewater and other pollutants .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and methylprop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methyl and methylprop-2-en-1-yl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1-one: This compound has a similar structure but with a cyclohexane ring instead of a cycloheptane ring.
3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl): This compound features a bicyclic structure with similar substituents.
Uniqueness
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one is unique due to its cycloheptane ring, which imparts different chemical and physical properties compared to similar compounds with cyclohexane or bicyclic structures. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
88292-31-3 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
2-hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-enyl)cycloheptan-1-one |
InChI |
InChI=1S/C15H26O2/c1-11(2)10-15(17)12(16)13(3,4)8-7-9-14(15,5)6/h17H,1,7-10H2,2-6H3 |
InChI-Schlüssel |
QQYQJVDLSXSOFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1(C(=O)C(CCCC1(C)C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14404385.png)

![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)

![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)




![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)

